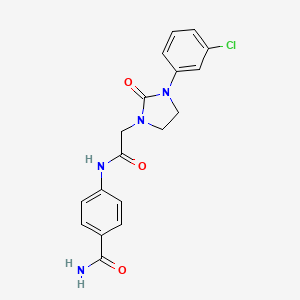
2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including a thiadiazole ring and a morpholino group. Unfortunately, without specific data, it’s hard to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the thiadiazole ring, the morpholino group, and the chlorine atoms .Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory and Analgesic Activities
Compounds with the thiadiazole moiety, such as those synthesized from 1-(4-morpholinophenyl)ethanone, have shown promising anti-inflammatory and analgesic activities. For example, certain derivatives exhibited significant inhibition of carrageenan-induced paw edema in albino rats, suggesting potential as anti-inflammatory agents (Helal et al., 2015). Additionally, 6-substituted and 5,6-disubstituted 2-(6-methyl-benzofuran-3-ylmethyl)-imidazo[2,1-b][1,3,4]thiadiazoles demonstrated in vivo analgesic and anti-inflammatory activities, with certain modifications enhancing their pharmacological effects (Jadhav et al., 2008).
Anticancer Potential
The synthesis and evaluation of benzimidazole derivatives incorporating the morpholino moiety have been explored for their anticancer activities. These compounds exhibited selectivity against certain cancer cell lines, indicating their potential as anticancer agents (Yurttaş et al., 2013).
Antimicrobial and Antituberculosis Effects
Thiadiazole derivatives have been investigated for their antibacterial and antituberculosis properties. For instance, novel thiadiazole compounds showed moderate inhibition against Mycobacterium tuberculosis, suggesting their potential in addressing tuberculosis (Mali et al., 2019). Another study highlighted the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, exhibiting antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Molecular Modeling and Corrosion Inhibition
Molecular Dynamics and Quantum Chemical Studies
The corrosion inhibition performance of thiadiazole derivatives on iron metal has been predicted through density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insights into the molecular parameters affecting corrosion inhibition efficiency, offering a pathway for the development of more effective corrosion inhibitors (Kaya et al., 2016).
Molecular Docking Studies
Molecular docking studies of thiadiazole derivatives have aided in understanding their antibacterial activity, by examining the binding interactions between these molecules and target proteins. This approach helps in identifying promising compounds for further development in medicinal applications (Shahana & Yardily, 2020).
Future Directions
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S2/c15-11-4-2-1-3-10(11)13-16-14(22-17-13)21-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCMFUSTGVYQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-morpholinoethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


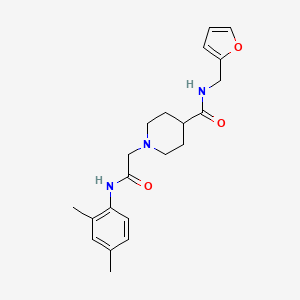
![(1R,5S,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2980311.png)
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2980312.png)
![4,5-Diphenyl-1-prop-2-ynyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B2980313.png)
![N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2980317.png)
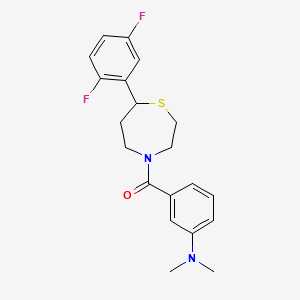
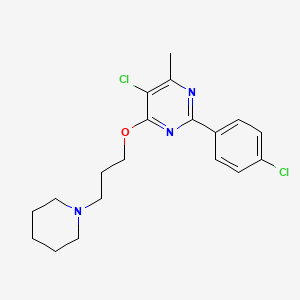
![N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980323.png)
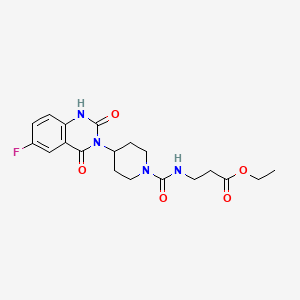
![1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980326.png)
![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2980330.png)
